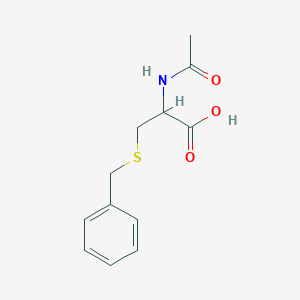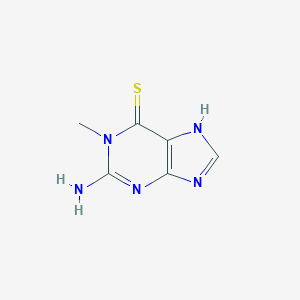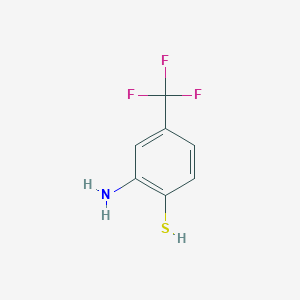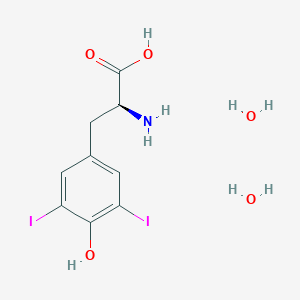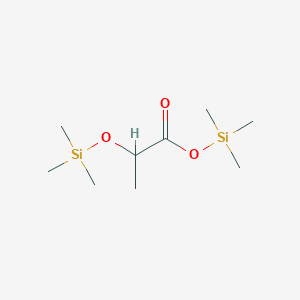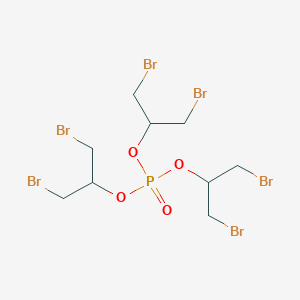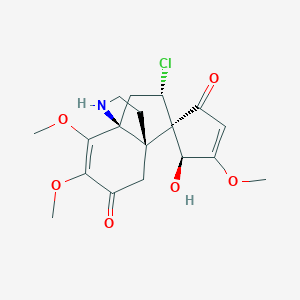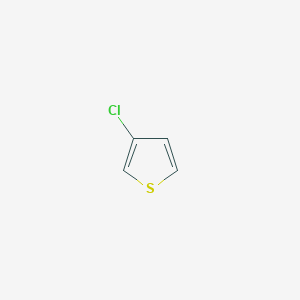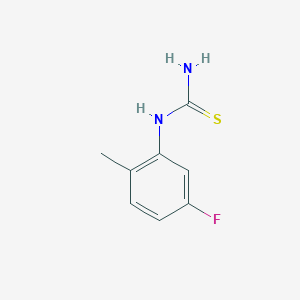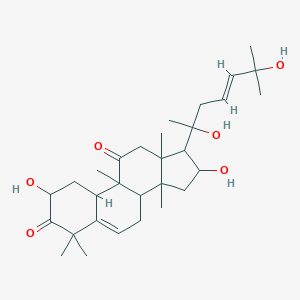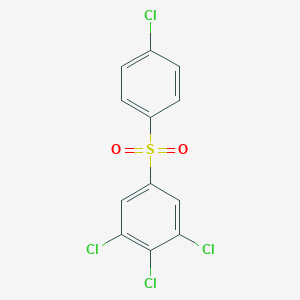
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene (TCSB) is a chemical compound that has been widely used in scientific research for its unique properties. TCSB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes. In
作用机制
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in bicarbonate and H+ production, which can affect many physiological processes.
生化和生理效应
The inhibition of carbonic anhydrase by 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can lead to several biochemical and physiological effects. For example, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been shown to inhibit the growth of cancer cells by reducing their ability to produce bicarbonate ions, which are essential for their survival. Additionally, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been used to lower intraocular pressure in patients with glaucoma by reducing the production of aqueous humor.
实验室实验的优点和局限性
One of the main advantages of using 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to selectively inhibit this enzyme without affecting other physiological processes. However, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene also has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for research involving 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene. Some possible areas of investigation include the development of new 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene analogs with improved properties, the study of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's effects on other physiological processes, and the exploration of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's potential as a therapeutic agent for various diseases.
In conclusion, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene is a unique chemical compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase. 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's specificity for this enzyme makes it a valuable tool for studying various physiological processes. While 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has some limitations, its potential for future research is vast.
合成方法
The synthesis of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4,5-trichlorobenzoic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in its pure form.
科学研究应用
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been extensively used in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and H+. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can affect these processes and has been used in various studies related to cancer, glaucoma, and osteoporosis.
属性
CAS 编号 |
16485-36-2 |
|---|---|
产品名称 |
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene |
分子式 |
C12H6Cl4O2S |
分子量 |
356 g/mol |
IUPAC 名称 |
1,2,3-trichloro-5-(4-chlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)9-5-10(14)12(16)11(15)6-9/h1-6H |
InChI 键 |
CZNPEAXFCSYHTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



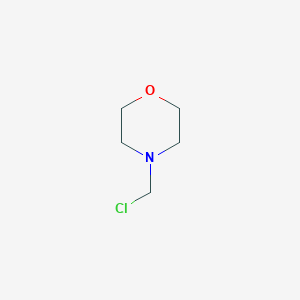
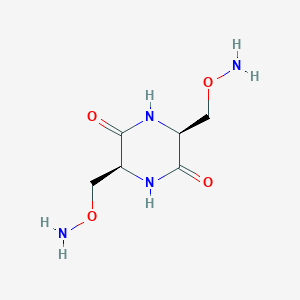
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
